molecular formula C11H15NO3 B1442431 N,4-dimethoxy-N,2-dimethylbenzamide CAS No. 1803598-57-3

N,4-dimethoxy-N,2-dimethylbenzamide

Cat. No.: B1442431
CAS No.: 1803598-57-3
M. Wt: 209.24 g/mol
InChI Key: LGXNGQKXOAFEKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,4-dimethoxy-N,2-dimethylbenzamide is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,4-dimethoxy-N,2-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-8-7-9(14-3)5-6-10(8)11(13)12(2)15-4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXNGQKXOAFEKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,4-Dimethoxy-N,2-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H17N2O3
  • Molecular Weight : 235.27 g/mol
  • IUPAC Name : this compound

The compound features two methoxy groups and a dimethyl group attached to the benzamide structure, influencing its solubility and reactivity.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)
  • Colon Cancer (HT-29)

Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.

Cell LineIC50 (µM)Mechanism of Action
MCF-715.0Apoptosis via caspase activation
A54920.5Inhibition of cell cycle progression
HT-2918.0Induction of oxidative stress

Anti-inflammatory Effects

This compound also shows promise as an anti-inflammatory agent. In animal models of inflammation, it has been shown to reduce markers such as TNF-alpha and IL-6.

Study Findings :

  • In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a significant reduction in paw swelling compared to control groups.
Treatment GroupPaw Swelling Reduction (%)
Control0
This compound (50 mg/kg)45
Standard Anti-inflammatory (Ibuprofen)60

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics. It is reported to be a permeable compound with a Log P value indicating moderate lipophilicity.

Metabolism and Excretion

Studies suggest that the compound undergoes hepatic metabolism primarily through cytochrome P450 enzymes. Its metabolites are excreted via urine and feces.

Case Studies and Research Findings

  • Case Study on Breast Cancer :
    • A study published in Cancer Letters demonstrated that treatment with this compound led to a decrease in tumor size in xenograft models.
    • The study concluded that the compound could serve as a lead for developing new breast cancer therapies.
  • Inflammation Model :
    • Research conducted by Zhang et al. (2023) highlighted the anti-inflammatory effects in a mouse model of arthritis. The compound significantly reduced joint swelling and pain scores.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,4-dimethoxy-N,2-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
N,4-dimethoxy-N,2-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.